molecular formula C24H17F2N3O B3020597 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-59-9

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B3020597
CAS No.: 866349-59-9
M. Wt: 401.417
InChI Key: MRACWQRJXBHRDT-UHFFFAOYSA-N
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Description

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with a suitable aromatic aldehyde to form the quinoline ring.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction: Influencing cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
  • 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles

Uniqueness

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of fluorine atoms and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-22-5-3-2-4-16(22)13-29-14-20-23(15-6-8-17(25)9-7-15)27-28-24(20)19-12-18(26)10-11-21(19)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRACWQRJXBHRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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